molecular formula C19H15ClN2O4S2 B2652105 2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 300817-79-2

2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2652105
CAS No.: 300817-79-2
M. Wt: 434.91
InChI Key: UHWANIMJYLQHDX-YBEGLDIGSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configured methylidene group bridging a 3,4-dimethoxyphenyl moiety and a 4-oxo-2-sulfanylidene thiazolidin-3-yl core. Its molecular formula is C₂₀H₁₆ClN₂O₄S₂, with a molecular weight of 463.0 g/mol and an XLogP3 value indicative of moderate lipophilicity . The compound’s stereoelectronic profile is influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine atom, making it a candidate for targeted drug design.

Properties

IUPAC Name

2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-25-14-8-7-11(9-15(14)26-2)10-16-18(24)22(19(27)28-16)21-17(23)12-5-3-4-6-13(12)20/h3-10H,1-2H3,(H,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWANIMJYLQHDX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound characterized by its complex structure, which includes a thiazolidinone ring and a benzamide group. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of ongoing research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN2O3SC_{17}H_{16}ClN_{2}O_{3}S, with a molecular weight of approximately 434.9 g/mol. Its unique structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16ClN2O3SC_{17}H_{16}ClN_{2}O_{3}S
Molecular Weight434.9 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain protein kinases involved in cancer cell proliferation and survival. This inhibition can disrupt critical metabolic pathways, potentially leading to reduced tumor growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness may be linked to the presence of the thiazolidinone ring, which enhances its interaction with microbial targets.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound reduces the rate of cell division in cancer cells.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells.
  • Disruption of Metabolic Pathways : By targeting specific enzymes, it can alter metabolic processes crucial for cancer cell survival.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in 2024 demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Research : In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis at concentrations that were not toxic to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the benzamide or arylidene moieties:

Compound Name Substituents (Arylidene) Benzamide Group Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 3,4-Dimethoxyphenyl 2-Chloro 463.0 ~4.5* Balanced lipophilicity; dual electron effects (EDG/EWG)
3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 2,3-Dimethoxyphenyl 3-Chloro 463.0 4.7 Altered methoxy positions reduce steric hindrance; improved solubility
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 3-Methoxy-4-propoxy 2-Chloro 463.0 5.6 Higher lipophilicity due to propoxy group; lower metabolic stability
N-[(5Z)-5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-3-nitrobenzamide 3,4-Dimethoxyphenyl 3-Nitro 445.5 3.9 Strong electron-withdrawing nitro group; potential cytotoxicity
2-Chloro-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 4-Fluorophenyl 2-Chloro 406.9 4.2 Enhanced metabolic stability; fluorine’s electronegativity improves binding

*Estimated based on similar analogues.

Physicochemical Properties

  • Lipophilicity (XLogP3): The target compound’s XLogP3 (~4.5) is lower than the propoxy-substituted analogue (5.6) but higher than the nitrobenzamide derivative (3.9). This positions it favorably for oral bioavailability .
  • Hydrogen Bonding: The 3,4-dimethoxy groups increase hydrogen bond acceptor capacity (Topological Polar Surface Area ~125 Ų), enhancing interactions with biological targets compared to the 4-fluoro analogue (TPSA ~110 Ų) .

Bioactivity Insights

  • Anticancer Potential: Thiazolidinones with electron-withdrawing groups (e.g., 3-nitro in ) show higher cytotoxicity but lower selectivity. The target compound’s 2-chloro group balances potency and specificity .
  • Enzyme Inhibition: The Z-configuration of the methylidene group is critical for binding to kinase active sites, as confirmed by crystallographic studies using SHELX and ORTEP-3 .

Structural Characterization

  • NMR Spectroscopy: Key differences in chemical shifts (e.g., δ 7.8–8.2 ppm for benzamide protons) distinguish it from analogues with para-substituted arylidenes .
  • Crystallography: SHELXL refinement confirms the Z-configuration and planar geometry of the thiazolidinone ring, critical for bioactivity .

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